molecular formula C8H17NOS B13002808 3-Methyl-4-(thietan-3-ylamino)butan-1-ol

3-Methyl-4-(thietan-3-ylamino)butan-1-ol

Katalognummer: B13002808
Molekulargewicht: 175.29 g/mol
InChI-Schlüssel: JHBGMNDXOOMKAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(thietan-3-ylamino)butan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nucleophilic substitution of a suitable halide with a thietane derivative. For example, the reaction of 3-chlorothietane with 3-methyl-4-aminobutan-1-ol under basic conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-4-(thietan-3-ylamino)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Methyl-4-(thietan-3-ylamino)butan-1-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Methyl-4-(thietan-3-ylamino)butan-1-ol involves its interaction with specific molecular targets and pathways. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methyl-4-(thietan-3-ylamino)butan-1-ol is unique due to the presence of the thietane ring, which imparts distinct chemical reactivity and biological activity. This sets it apart from other similar compounds that lack the thietane moiety .

Eigenschaften

Molekularformel

C8H17NOS

Molekulargewicht

175.29 g/mol

IUPAC-Name

3-methyl-4-(thietan-3-ylamino)butan-1-ol

InChI

InChI=1S/C8H17NOS/c1-7(2-3-10)4-9-8-5-11-6-8/h7-10H,2-6H2,1H3

InChI-Schlüssel

JHBGMNDXOOMKAJ-UHFFFAOYSA-N

Kanonische SMILES

CC(CCO)CNC1CSC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.